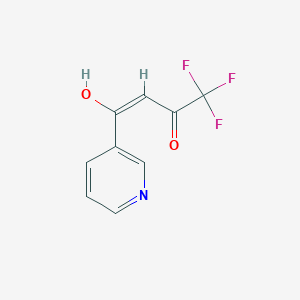![molecular formula C17H26N2O2 B5299233 1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane](/img/structure/B5299233.png)
1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane, also known as L-838417, is a synthetic compound that belongs to the class of diazepanes. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane acts as a selective agonist of the GABA-A receptor subtype α2/α3, which is involved in the modulation of anxiety and stress responses. It enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have analgesic and anti-inflammatory effects in various pain models. This compound has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane in lab experiments is its high selectivity for the α2/α3 GABA-A receptor subtype, which allows for more specific targeting of the receptor. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
For research on 1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane include investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as epilepsy and bipolar disorder. Further studies on its mechanism of action and biochemical effects may also provide insights into its therapeutic potential. Additionally, the development of more soluble forms of this compound may expand its use in experimental settings.
Méthodes De Synthèse
The synthesis of 1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane involves the reaction of 2-methylphenol with 2-bromobutyryl chloride in the presence of triethylamine to form 2-(2-methylphenoxy)butyric acid. This intermediate is then reacted with 1-methyl-1,4-diazepane in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Applications De Recherche Scientifique
1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-15(21-16-9-6-5-8-14(16)2)17(20)19-11-7-10-18(3)12-13-19/h5-6,8-9,15H,4,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMFKQPKMVDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5299156.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[(4-methyl-2-pyridinyl)amino]ethyl}amine](/img/structure/B5299157.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidine](/img/structure/B5299159.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5299173.png)
![3-allyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299182.png)
![2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B5299190.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide](/img/structure/B5299193.png)

![(1R)-2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5299204.png)
![2-(benzylamino)-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5299214.png)
![5-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5299216.png)
![1-(3-fluorobenzyl)-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5299217.png)

![1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5299241.png)